7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-amino-1,3,4-thiadiazole with an appropriate aldehyde and a β-dicarbonyl compound under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the desired thiadiazolo[3,2-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazolo[3,2-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microbial cells by interfering with essential enzymes and metabolic processes. In cancer cells, it may induce apoptosis by activating specific signaling pathways and disrupting cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one include other thiadiazolo[3,2-a]pyrimidine derivatives, such as:
- 2-methyl-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 1-(2-(4-chlorophenyl)-7-methyl-5-phenyl-5H-thiadiazolopyrimidine-6-yl)ethanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific and industrial fields .
Properties
IUPAC Name |
7-methyl-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-8-7-10(16)15-12(13-8)17-11(14-15)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXJUMSOFFSJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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